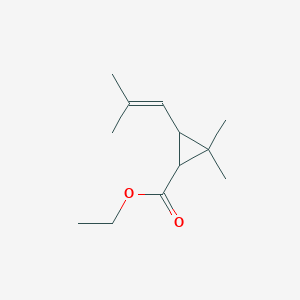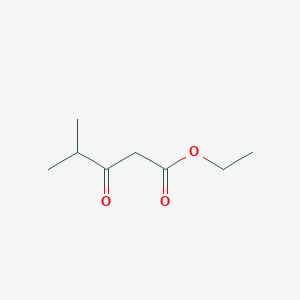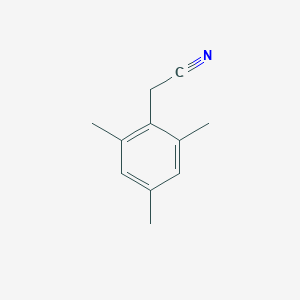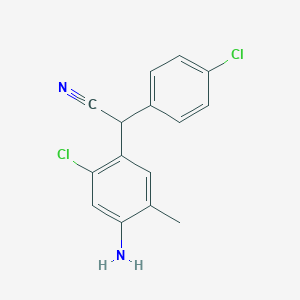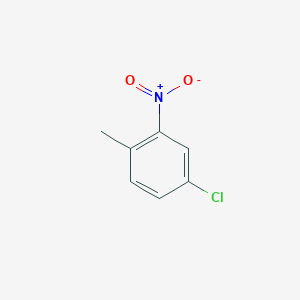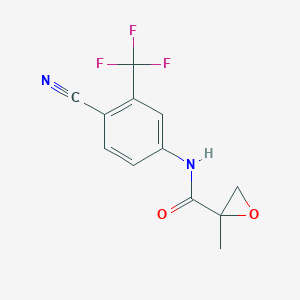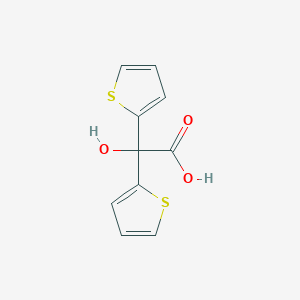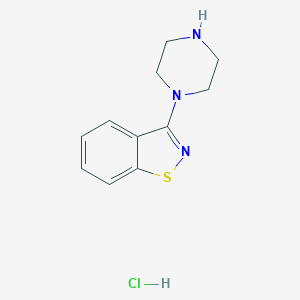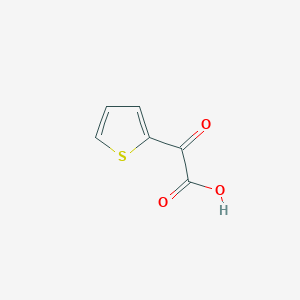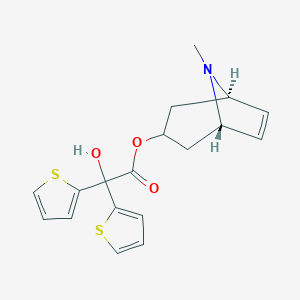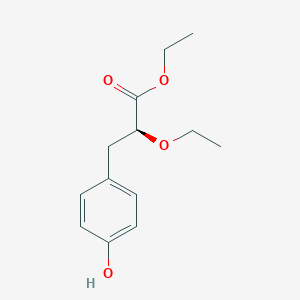![molecular formula C7H13NO2 B043230 1,4-Dioxa-8-azaspiro[4.5]decane CAS No. 177-11-7](/img/structure/B43230.png)
1,4-Dioxa-8-azaspiro[4.5]decane
描述
Synthesis Analysis
The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane and its derivatives often involves key strategies such as spirocyclization and functionalization. For instance, one approach for synthesizing derivatives involves the reaction of 4-methyl-1-oxa-4-azaspiro[4.5]decane with propylene oxide, showcasing a method to introduce additional functional groups into the spirocyclic framework (Kukharev, 1995). Another synthesis method developed involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, indicating the versatility of starting materials for the construction of the spirocyclic core (Ogurtsov & Rakitin, 2020).
Molecular Structure Analysis
The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane derivatives has been elucidated through various spectroscopic techniques, including IR, NMR, and mass spectrometry. The mass spectrometric study of 1,4-Dioxa-8-azaspiro[4.5]decane revealed a prominent peak at m/e 87, with the structure of the fragment obtained through deuterium labeling (Solomons, 1982).
Chemical Reactions and Properties
The chemical reactivity of 1,4-Dioxa-8-azaspiro[4.5]decane derivatives showcases their utility in the synthesis of complex molecules. For example, the Mannich reaction has been utilized to introduce additional functionality into the spirocyclic framework, demonstrating the compound's versatility in synthetic organic chemistry (Sharifkanov et al., 2001).
Physical Properties Analysis
The physical properties of 1,4-Dioxa-8-azaspiro[4.5]decane derivatives, such as solubility and crystallinity, are crucial for their application in material science. For instance, the single crystal growth and characterization of derivatives have been studied to evaluate their potential in nonlinear optical devices, indicating the importance of understanding their physical properties for practical applications (Kagawa et al., 1994).
Chemical Properties Analysis
The chemical properties of 1,4-Dioxa-8-azaspiro[4.5]decane, such as its reactivity with various reagents and its role as a precursor for further chemical transformations, are central to its utility in synthetic chemistry. The compound's ability to undergo reactions like Prins cyclization underscores its significance in the construction of complex molecular architectures (Reddy et al., 2018).
科学研究应用
-
Organic Synthesis
- Summary of the Application : “1,4-Dioxa-8-azaspiro[4.5]decane” is used as a reagent in organic synthesis . It’s a part of the ketals group of compounds .
- Results or Outcomes : The compound is used to facilitate various organic reactions. The specific outcomes would depend on the particular synthesis being performed .
-
Synthesis of Spirocyclotriphosphazenes
-
Synthesis of Spirocyclotriphosphazenes
-
Reagent in Organic Synthesis
-
Synthesis of Spirocyclotriphosphazenes
- Summary of the Application : “1,4-Dioxa-8-azaspiro[4.5]decane” has been used in the synthesis of 1,4-dioxa-8-azaspiro [4,5] deca spirocyclotriphosphazenes .
- Results or Outcomes : The compound is used to create spirocyclotriphosphazenes . The specific outcomes would depend on the particular synthesis being performed.
-
Reagent in Organic Synthesis
安全和危害
1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin or eyes .
未来方向
属性
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKNTUUIEVXMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170235 | |
| Record name | 1,4-Dioxa-8-azaspiro(4.5)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxa-8-azaspiro[4.5]decane | |
CAS RN |
177-11-7 | |
| Record name | 1,4-Dioxa-8-azaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxa-8-azaspiro(4.5)decane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000177117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxa-8-azaspiro(4.5)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

